molecular formula C12H16O4 B2809336 3,5-Dimethoxy-4-(propan-2-yl)benzoic acid CAS No. 55703-81-6

3,5-Dimethoxy-4-(propan-2-yl)benzoic acid

Cat. No.: B2809336
CAS No.: 55703-81-6
M. Wt: 224.256
InChI Key: XMENJIQNZZREBQ-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-4-(propan-2-yl)benzoic acid, also known as 4-isopropyl-3,5-dimethoxybenzoic acid, is an organic compound with the molecular formula C₁₂H₁₆O₄. This compound is characterized by the presence of methoxy groups at positions 3 and 5, an isopropyl group at position 4, and a carboxylic acid group on the benzene ring. It is a derivative of benzoic acid and is known for its unique chemical properties, including enhanced lipophilicity and potential for various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxy-4-(propan-2-yl)benzoic acid typically involves the strategic introduction of methoxy and isopropyl groups onto the benzoic acid backbone. One common method starts with 3,5-dimethoxybenzaldehyde as a precursor. The isopropyl group is introduced via Friedel-Crafts alkylation or other alkylation techniques, followed by oxidation to convert the aldehyde into a carboxylic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation using catalysts such as aluminum chloride, followed by oxidation using agents like potassium permanganate or chromium trioxide. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-4-(propan-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethoxy-4-(propan-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-4-(propan-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxy and isopropyl groups can modulate the compound’s biological activity by affecting its binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3,5-diisopropylbenzoic acid
  • 3,5-Dimethoxybenzoic acid
  • 4-Isopropylbenzoic acid

Uniqueness

3,5-Dimethoxy-4-(propan-2-yl)benzoic acid is unique due to the combination of methoxy and isopropyl groups on the benzene ring, which enhances its lipophilicity and potential for diverse chemical reactions. This combination of substituents also provides a platform for further modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3,5-dimethoxy-4-propan-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-7(2)11-9(15-3)5-8(12(13)14)6-10(11)16-4/h5-7H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMENJIQNZZREBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1OC)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55703-81-6
Record name 3,5-dimethoxy-4-(propan-2-yl)benzoic acid
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